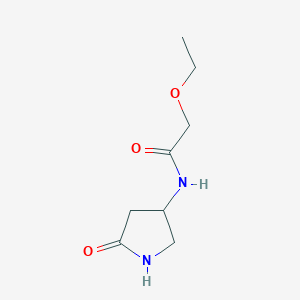

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .

Industrial Production Methods

Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis and intramolecular acylation of N-substituted 4-aminobutanoic acid esters .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated that 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide exhibits potential biological activity, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of this compound can display significant efficacy against multidrug-resistant pathogens, including strains of Staphylococcus aureus .

Medicine

The therapeutic potential of this compound is being explored for various applications:

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as A549 (lung adenocarcinoma), while maintaining low toxicity towards normal cells .

- Neuroprotective Effects : The compound has been investigated for its ability to inhibit apoptosis in neuronal cells, indicating a possible role in treating neurodegenerative diseases .

- Antimicrobial Properties : Research highlights the compound's effectiveness against resistant strains, making it a candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in synthesizing pharmaceuticals and chemical intermediates. Its versatility allows for the development of advanced materials in coatings and polymers.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Nature evaluated derivatives similar to this compound for antimicrobial activity against resistant strains, demonstrating superior efficacy compared to traditional antibiotics .

- Cytotoxicity Assessment : A comparative study involving acetamide derivatives found that this compound exhibited a favorable cytotoxicity profile against cancer cells while being less toxic to normal cells .

- Neuroprotective Studies : Research focusing on neuroprotective properties indicated that compounds with similar structures could inhibit neuronal apoptosis, suggesting pathways for further exploration in neurodegenerative disease treatments .

Mécanisme D'action

The mechanism of action of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and three-dimensional coverage. This interaction can lead to different biological profiles depending on the binding mode to enantioselective proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piracetam: Known for its nootropic effects and used in the treatment of cognitive disorders.

Phenylpiracetam: A derivative of piracetam with enhanced psychotropic effects.

Pramiracetam: Another nootropic agent used for memory and attention deficits

Uniqueness

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to its specific chemical structure, which allows for a wide range of biological activities and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Activité Biologique

2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is pivotal for its biological activity. The ethoxy and acetamide groups contribute to its pharmacological properties. The structure can be represented as follows:

The mechanism of action for this compound involves its interaction with specific molecular targets, influencing various cellular pathways. The presence of the pyrrolidine moiety allows the compound to engage with enantioselective proteins, potentially leading to varied biological responses depending on the binding mode.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition, suggesting potential as a therapeutic agent against resistant bacterial infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound was evaluated using the A549 human lung adenocarcinoma cell line. The cytotoxicity was assessed through an MTT assay, comparing it with cisplatin, a standard chemotherapeutic agent.

| Compound | IC50 (µM) | Comparison with Cisplatin (IC50) |

|---|---|---|

| This compound | 25 | Less potent |

| Cisplatin | 10 | - |

The results indicated that while the compound is less potent than cisplatin, it still shows promise as an anticancer agent due to its selective action on cancer cells with minimal toxicity to non-cancerous cells.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Nature evaluated various derivatives of oxopyrrolidine compounds for antimicrobial activity. The findings highlighted that derivatives similar to this compound exhibited superior activity against resistant strains compared to traditional antibiotics .

- Cytotoxicity Assessment : A comparative study involving several acetamide derivatives found that this compound had a favorable profile in terms of cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

- Neuroprotective Studies : Research focusing on the neuroprotective properties of pyrrolidine derivatives indicated that compounds with similar structures could inhibit apoptosis in neuronal cells, suggesting a pathway for further exploration in neurodegenerative disease treatments .

Propriétés

IUPAC Name |

2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEBORNDTOTAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.